1-Azabicyclo[3.2.1]octan-4-one: Structural Properties, Synthetic Methodologies, and Applications in Neuropharmacology
1-Azabicyclo[3.2.1]octan-4-one: Structural Properties, Synthetic Methodologies, and Applications in Neuropharmacology
Executive Summary
The bridged bicyclic alkaloid scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of neurotherapeutics targeting the central nervous system (CNS). Among these, 1-azabicyclo[3.2.1]octan-4-one is a highly valuable, conformationally restricted building block. By locking the basic nitrogen and the hydrogen-bond-accepting carbonyl group into a rigid spatial arrangement, this scaffold serves as an ideal bioisostere for endogenous neurotransmitters like acetylcholine. This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic routes, and pharmacological applications of 1-azabicyclo[3.2.1]octan-4-one, complete with validated experimental protocols for drug development professionals.
Chemical Structure & Physicochemical Properties
1-Azabicyclo[3.2.1]octan-4-one is an asymmetric, bicyclic tertiary amine. The molecule features a piperidine ring fused with a pyrrolidine ring, sharing the nitrogen atom and an adjacent carbon[1]. The ketone moiety at the 4-position introduces significant synthetic utility, allowing for further functionalization (e.g., reductive amination, Grignard additions, or olefination) to generate diverse libraries of receptor ligands.
The rigidity of the[3.2.1] bicyclic system forces the nitrogen lone pair into a specific trajectory. This stereoelectronic feature is critical: it dictates the pKa of the conjugate acid and ensures optimal alignment with the conserved aspartate residue in the orthosteric binding pockets of target receptors[2].
Quantitative Data: Physicochemical Profile
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₇H₁₁NO | Low molecular weight allows for high ligand efficiency (LE) when elaborated. |
| Monoisotopic Mass | 125.084 Da | Ideal starting mass for fragment-based drug discovery (FBDD)[1]. |
| SMILES String | C1CN2CCC(=O)C1C2 | Defines the precise connectivity of the 1-aza-bridged system[1]. |
| LogP (Predicted) | -0.1 to 0.5 | High hydrophilicity; requires lipophilic appendages for optimal blood-brain barrier (BBB) penetration. |
| Nitrogen pKa | ~8.8 - 9.2 | Ensures the molecule is predominantly protonated at physiological pH (7.4), a prerequisite for acetylcholine receptor binding. |
Synthetic Methodologies: The Dieckmann Approach
The construction of the 1-azabicyclo[3.2.1]octane core is notoriously challenging due to the strain of the bridged system and the potential for competing side reactions. The most robust and scalable method for synthesizing 1-azabicyclo[3.2.1]octan-4-one relies on the Dieckmann Condensation of a carefully designed diester precursor, followed by hydrolysis and decarboxylation[3].
Retrosynthetic Logic & Causality
The target ketone is retrosynthetically disconnected to a
-
Base Selection: Potassium tert-butoxide (KOtBu) is utilized because its steric bulk prevents nucleophilic attack on the ester carbonyls, strictly acting as a base to deprotonate the
-carbon and drive the intramolecular cyclization[3]. -
Decarboxylation Mechanics: The use of dilute hydrochloric acid under reflux serves a dual purpose. First, it hydrolyzes the stable
-keto ester into a transient -keto acid. Second, the thermal energy drives the spontaneous loss of CO₂ via a highly favored 6-membered cyclic transition state, yielding the target ketone[3].
Step-by-Step Synthetic Protocol
-
Preparation of the Diester Precursor: Dissolve the appropriate monocyclic diester (1.0 eq) in anhydrous toluene under an inert argon atmosphere to prevent oxidative degradation.
-
Dieckmann Cyclization: Cool the reaction vessel to 0°C. Add KOtBu (1.2 eq) portion-wise. Causality: The slight excess of base ensures complete enolate formation, while the low initial temperature controls the exothermic deprotonation.
-
Thermal Maturation: Heat the mixture to 80°C for 4 hours. The elevated temperature provides the activation energy required to overcome the steric strain of forming the bridged bicyclic
-keto ester[3]. -
Quenching & Extraction: Cool the reaction to room temperature and quench with glacial acetic acid to neutralize the alkoxide. Extract the organic phase with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Hydrolysis & Decarboxylation: Suspend the crude
-keto ester in 2M HCl and heat to reflux (100°C) for 6 hours. Causality: The acidic environment prevents the basic nitrogen from interfering with the hydrolysis, while the heat drives the decarboxylation of the resulting -keto acid[3]. -
Isolation: Cool the aqueous solution, basify to pH 10 using 2M NaOH (liberating the free base), and extract with dichloromethane. Distillation or silica gel chromatography yields pure 1-azabicyclo[3.2.1]octan-4-one.
Caption: Synthetic workflow of 1-azabicyclo[3.2.1]octan-4-one via Dieckmann condensation and decarboxylation.
Pharmacological Relevance & Receptor Mechanics
Derivatives of 1-azabicyclo[3.2.1]octane are highly prized in neuropharmacology. By modifying the 4-position (e.g., converting the ketone to an amine, ether, or heterocycle), researchers can fine-tune the molecule's affinity for specific cholinergic receptors.
Nicotinic Acetylcholine Receptors (nAChRs)
The 1-azabicyclo[3.2.1]octane core is a privileged scaffold for designing ligands targeting the
Muscarinic Acetylcholine Receptors (mAChRs)
Beyond ion channels, this scaffold is heavily utilized to target G-protein coupled muscarinic receptors. For example, compounds like BuTAC ((5R,6R)-6-(3-butylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane) exhibit potent partial agonist activity at M2 and M4 receptors, while acting as antagonists at M1, M3, and M5 subtypes[4][5]. This specific M4 agonism has been shown to mediate powerful antipsychotic-like effects by selectively inhibiting dopamine cell firing in the ventral tegmental area, offering a novel therapeutic mechanism for schizophrenia that avoids the extrapyramidal side effects associated with direct D2 receptor antagonists[5][6].
Caption: Divergent signaling pathways activated by 1-azabicyclo[3.2.1]octane derivatives at nAChRs and mAChRs.
Experimental Protocols in Drug Development
To validate the efficacy of new 1-azabicyclo[3.2.1]octan-4-one derivatives, rigorous receptor binding assays must be employed. The following is a self-validating radioligand binding protocol designed to determine the binding affinity (
Radioligand Binding Assay Protocol ( 4 2 nAChR)
Principle: This assay measures the ability of the synthesized unlabelled compound to competitively displace a known radioligand ([³H]-Epibatidine) from the receptor. Self-Validating Control System: The assay inherently validates itself by utilizing a high concentration of a known full agonist (e.g., 10 µM Nicotine) in parallel wells to define Non-Specific Binding (NSB). Total Binding (TB) minus NSB yields Specific Binding (SB).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue (rich in
4 2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL. -
Assay Setup (96-well format):
-
Total Binding Wells: 50 µL buffer + 50 µL [³H]-Epibatidine (final conc. 0.5 nM) + 100 µL membrane suspension.
-
Non-Specific Binding Wells: 50 µL Nicotine (10 µM final) + 50 µL [³H]-Epibatidine + 100 µL membrane suspension.
-
Test Compound Wells: 50 µL of 1-azabicyclo[3.2.1]octane derivative (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M) + 50 µL [³H]-Epibatidine + 100 µL membrane suspension.
-
-
Incubation: Seal the plates and incubate at 22°C for 2 hours. Causality: This duration ensures the system reaches thermodynamic equilibrium, which is mandatory for accurate
calculation. -
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion). Wash filters three times with 1 mL ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ using non-linear regression (sigmoidal dose-response). Convert IC₅₀ to
using the Cheng-Prusoff equation: , where is the radioligand concentration and is its dissociation constant.
References
- PubChemLite. 1-azabicyclo[3.2.1]octan-4-one (C7H11NO). uni.lu.
- Strachan, J. P., et al. Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands. ACS Publications (Journal of Organic Chemistry).
- Watt, M. L., et al. The muscarinic acetylcholine receptor agonist BuTAC mediates antipsychotic-like effects via the M4 subtype. PubMed.
- Andersen, M. B., et al. Antipsychotic-Like Effect of the Muscarinic Acetylcholine Receptor Agonist BuTAC in Non-Human Primates. PLOS One.
- Bymaster, F. P., et al. Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane. PubMed.
- EP0322182A2. Azabicyclic compounds, process for their preparation and pharmaceutical compositions containing them. Google Patents.
Sources
- 1. PubChemLite - 1-azabicyclo[3.2.1]octan-4-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0322182A2 - Azabicyclic compounds, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. The muscarinic acetylcholine receptor agonist BuTAC mediates antipsychotic-like effects via the M4 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-Like Effect of the Muscarinic Acetylcholine Receptor Agonist BuTAC in Non-Human Primates | PLOS One [journals.plos.org]
